molecular formula C11H18O5 B14732580 Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate CAS No. 10472-32-9

Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate

Cat. No.: B14732580
CAS No.: 10472-32-9
M. Wt: 230.26 g/mol
InChI Key: RHIKDGISMTUGTE-UHFFFAOYSA-N
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Description

Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate is a chemical compound with the molecular formula C₁₁H₁₈O₅. It is also known by other names such as 2,2,4,4-tetramethyl-3-oxo-glutaric acid dimethyl ester and dimethyl 1,1,3,3-tetramethyl-2-oxo-1,3-propanedicarboxylate . This compound is characterized by its unique structure, which includes two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate can be synthesized through various synthetic routes. One common method involves the esterification of 2,2,4,4-tetramethyl-3-oxopentanedioic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester and ketone groups.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate involves its interaction with various molecular targets. The ester and ketone groups in the compound can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. These interactions are crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate is unique due to its combination of ester and ketone functionalities, which makes it a versatile intermediate in various chemical reactions. Its structural features allow it to participate in a wide range of synthetic transformations, making it valuable in both academic and industrial research .

Properties

CAS No.

10472-32-9

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate

InChI

InChI=1S/C11H18O5/c1-10(2,8(13)15-5)7(12)11(3,4)9(14)16-6/h1-6H3

InChI Key

RHIKDGISMTUGTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C(C)(C)C(=O)OC)C(=O)OC

Origin of Product

United States

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